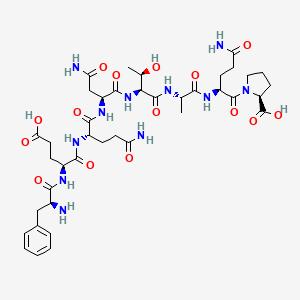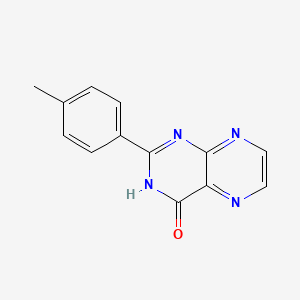
2-(4-Methylphenyl)-4(1H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4(1H)-pteridinone, also known as MPTP, is a chemical compound that has been used in scientific research for many years due to its ability to selectively destroy dopamine neurons in the brain. This property has made it a valuable tool in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Mécanisme D'action
2-(4-Methylphenyl)-4(1H)-pteridinone is metabolized in the brain to produce a toxic metabolite called MPP+. MPP+ selectively destroys dopamine neurons in the brain by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also used to study Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-4(1H)-pteridinone are well-documented. 2-(4-Methylphenyl)-4(1H)-pteridinone selectively destroys dopamine neurons in the brain, leading to a decrease in dopamine levels and the development of symptoms similar to those seen in Parkinson's disease patients. These symptoms include tremors, rigidity, and bradykinesia. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylphenyl)-4(1H)-pteridinone has several advantages as a research tool. It selectively destroys dopamine neurons in the brain, making it a valuable tool for studying Parkinson's disease. It is also relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. 2-(4-Methylphenyl)-4(1H)-pteridinone is highly toxic and must be handled with care. It is also a neurotoxin that can cause permanent damage to the brain, making it unsuitable for use in humans. Animal models of Parkinson's disease developed using 2-(4-Methylphenyl)-4(1H)-pteridinone may not fully replicate the human disease, limiting the translational potential of research using 2-(4-Methylphenyl)-4(1H)-pteridinone.
Orientations Futures
There are several future directions for research on 2-(4-Methylphenyl)-4(1H)-pteridinone. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the human disease. Another area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Researchers may also be interested in studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on other neurotransmitter systems in the brain, such as the serotonergic and noradrenergic systems. Finally, there is a need for more research on the long-term effects of 2-(4-Methylphenyl)-4(1H)-pteridinone exposure and the potential for neuroprotection against its toxic effects.
Méthodes De Synthèse
2-(4-Methylphenyl)-4(1H)-pteridinone can be synthesized by the reaction of 1-methyl-4-phenylpyridinium iodide with potassium cyanate. This reaction produces 2-(4-Methylphenyl)-4(1H)-pteridinone as a white crystalline solid with a melting point of 105-107°C. The purity of the synthesized 2-(4-Methylphenyl)-4(1H)-pteridinone can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4(1H)-pteridinone has been used extensively in scientific research to study Parkinson's disease. It selectively destroys dopamine neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. By studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on the brain, researchers have gained valuable insights into the mechanisms underlying Parkinson's disease. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been used to develop animal models of Parkinson's disease, which are widely used in preclinical studies of potential treatments for the disease.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUJTGSJHUANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704572 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4(1H)-pteridinone | |
CAS RN |
155513-87-4 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

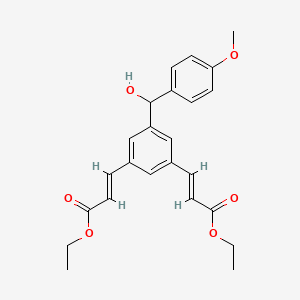


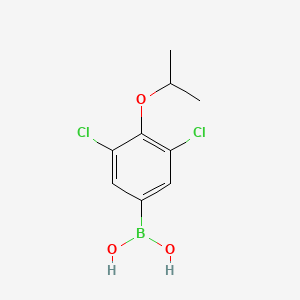
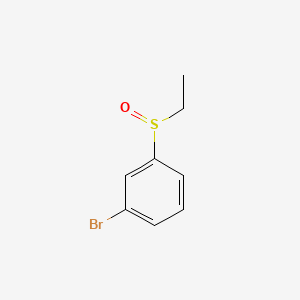

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)

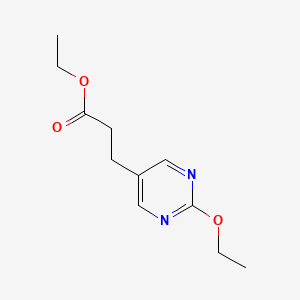
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
